REACTION_CXSMILES
|
[Li][CH2:2]CCC.[F:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][C:8]=1[C:15]1([CH3:20])[O:19]CCO1.IC.C(O)(=O)C>C1COCC1.CCOCC>[F:6][C:7]1[C:12]([CH3:2])=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][C:8]=1[C:15](=[O:19])[CH3:20]
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Name
|
|
Quantity
|
17.69 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
4.29 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)OC)C1(OCCO1)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
5.03 mL
|
Type
|
reactant
|
Smiles
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IC
|
Name
|
|
Quantity
|
3.24 mL
|
Type
|
reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
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CUSTOM
|
Details
|
The reaction was stirred for 30 min at this temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
|
Details
|
washed with aqueous 10% KHSO4 solution and aqueous 10% NaCl solution
|
Type
|
EXTRACTION
|
Details
|
The water phases were extracted with ether (two times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
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Details
|
The crude product was dissolved in 30 ml dioxane
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Type
|
ADDITION
|
Details
|
treated slowly with 6.74 ml of aqueous 6M HCl
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with aqueous 10% NaCl solution (two times)
|
Type
|
EXTRACTION
|
Details
|
The water phases were extracted with ether (two times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (SiO2; n-heptane/CH2Cl2=4:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1C)OC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |